molecular formula C12H20O4 B1670435 Dibutyl maleate CAS No. 105-76-0

Dibutyl maleate

Cat. No. B1670435
CAS RN: 105-76-0
M. Wt: 228.28 g/mol
InChI Key: WYZDCUGWXKHESN-UHFFFAOYSA-N
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Description

Dibutyl maleate (DBM) is an organic compound with the formula (CHCO2Bu)2 (Bu = butyl). It is the diester of the unsaturated dicarboxylic acid maleic acid. It is a colorless oily liquid, although impure samples can appear yellow . DBM is used as a comonomer in vinyl and acrylic emulsion polymerization for paints and adhesives. It serves as an additive and intermediate for plastics, pigments, pharmaceuticals, and agricultural products .


Synthesis Analysis

The synthesis of Dibutyl maleate can be achieved by the reaction of maleic acid and n-butanol with SO42-/ Fe2O3-TiO2 as a catalyst. The yield was over 96% when the molar ratio of n-butanol and maleic acid was 4.0:1, reaction time of reflux was 3.0h, and mass of catalyst was 5% of maleic acid .


Molecular Structure Analysis

The molecular formula of Dibutyl maleate is C12H20O4. The molecule contains a total of 35 bonds. There are 15 non-H bonds, 3 multiple bonds, 10 rotatable bonds, 3 double bonds, and 2 ester bonds .


Chemical Reactions Analysis

Under the action of heat and in the presence of acids or bases, Dibutyl maleate transposes into fumaric acid dialkyl ester .


Physical And Chemical Properties Analysis

Dibutyl maleate is a colorless oily liquid with a molecular weight of 228.28 g/mol. It has a density of 0.988 g/mL at 25 °C, a melting point of -85°C, and a boiling point of 281°C .

Scientific Research Applications

  • Plasticizer for Aqueous Dispersions of Copolymers with Vinyl Acetate

    • Application : DBM is used as a plasticizer for aqueous dispersions of copolymers with vinyl acetate . It helps improve the flexibility and workability of the polymers.
    • Method : The copolymerization of vinyl acetate (VAc) and DBM is initiated by AIBN and performed in the presence of chloroform as both solvent and chain transfer agent .
    • Results : The reactivity ratios of the VAc and DBM were calculated to be 0.1102, 0.0421, respectively, by extended KT method and 0.1135 and 0.0562, respectively, by MH method .
  • Intermediate in the Preparation of Other Chemical Compounds

    • Application : DBM is used as an intermediate in the preparation of other chemical compounds . It participates in various organic synthesis reactions.
    • Method : The preparation of DBM involves the reaction of maleic acid anhydride and 1-butanol in the presence of p-toluenesulfonic acid .
    • Results : The resulting DBM can be used in the synthesis of a variety of chemical compounds .
  • Production of Polyaspartic Esters

    • Application : With the invention of polyaspartic technology, DBM found another use. It is used in the production of polyaspartic esters, which are used in coatings, adhesives, sealants, and elastomers .
    • Method : An amine is reacted with a dialkyl maleate - usually diethyl maleate but also DBM may be used- utilizing the Michael addition reaction .
    • Results : The resulting polyaspartic esters products have found applications in various industries .
  • Production of Inks and Coatings

    • Application : DBM is used as an intermediate for the production of inks and coatings . It provides high flexibility, stability to water and ultraviolet light, and higher adherence .
    • Method : The specific methods of application or experimental procedures can vary widely depending on the type of ink or coating being produced. Typically, DBM is mixed with other ingredients in a specific ratio to achieve the desired properties .
    • Results : The resulting inks and coatings have improved properties such as flexibility, water stability, and UV light stability .
  • Production of Paints

    • Application : DBM is used in the manufacturing of paints to give it high flexibility, stability to water and ultraviolet light, besides a higher adherence .
    • Method : The specific methods of application or experimental procedures can vary widely depending on the type of paint being produced. Typically, DBM is mixed with other ingredients in a specific ratio to achieve the desired properties .
    • Results : The resulting paints have improved properties such as flexibility, water stability, and UV light stability .
  • Production of Solvent-based Polymeric Resins

    • Application : DBM is used in the production of solvent-based polymeric resins used in the coating industry and other applications .
    • Method : The specific methods of application or experimental procedures can vary widely depending on the type of polymeric resin being produced. Typically, DBM is mixed with other ingredients in a specific ratio to achieve the desired properties .
    • Results : The resulting solvent-based polymeric resins have found many applications in coatings, fibers, textiles, adhesives, pharmaceutical and photographic industries .
  • Production of Adhesives

    • Application : DBM is used in the production of adhesives . It provides high flexibility, stability to water and ultraviolet light, and higher adherence .
    • Method : The specific methods of application or experimental procedures can vary widely depending on the type of adhesive being produced. Typically, DBM is mixed with other ingredients in a specific ratio to achieve the desired properties .
    • Results : The resulting adhesives have improved properties such as flexibility, water stability, and UV light stability .
  • Production of Sealants

    • Application : DBM is used in the production of sealants . It provides high flexibility, stability to water and ultraviolet light, and higher adherence .
    • Method : The specific methods of application or experimental procedures can vary widely depending on the type of sealant being produced. Typically, DBM is mixed with other ingredients in a specific ratio to achieve the desired properties .
    • Results : The resulting sealants have improved properties such as flexibility, water stability, and UV light stability .
  • Production of Elastomers

    • Application : DBM is used in the production of elastomers . It provides high flexibility, stability to water and ultraviolet light, and higher adherence .
    • Method : The specific methods of application or experimental procedures can vary widely depending on the type of elastomer being produced. Typically, DBM is mixed with other ingredients in a specific ratio to achieve the desired properties .
    • Results : The resulting elastomers have improved properties such as flexibility, water stability, and UV light stability .

Safety And Hazards

Dibutyl maleate may cause an allergic skin reaction and may cause damage to organs through prolonged or repeated exposure. It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

dibutyl (Z)-but-2-enedioate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSLOWBPDRZSMB-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C=C\C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29014-72-0
Record name 2-Butenedioic acid (2Z)-, 1,4-dibutyl ester, homopolymer
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DSSTOX Substance ID

DTXSID3026724
Record name Dibutyl maleate
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Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 2-Butenedioic acid (2Z)-, 1,4-dibutyl ester
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Product Name

Dibutyl maleate

CAS RN

105-76-0
Record name Dibutyl maleate
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Record name DIBUTYL MALEATE
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Record name Dibutyl maleate
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Synthesis routes and methods

Procedure details

In a similar manner to Example 1, 197.3 g (1.0 mol) of dibenzylamine and 165.1 g (1.6 mol) of formaldehyde (29.1%) are reacted in a 1 l autoclave; a maximum pressure of 1.8 MPa is established at a temperature of 160° C. After the end of the reaction, 30 g of hexene-1 are added and the organic phase is removed from the aqueous phase. The remaining organic phase is subsequently distilled. 191.8 g of N-methyldibenzylamine having a purity of 93.8% are isolated, corresponding to a yield of 85.1% of theory.
Quantity
197.3 g
Type
reactant
Reaction Step One
Quantity
165.1 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Yield
85.1%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,390
Citations
S Günaydin, A Uyumaz, T Kocakulak, S Coşman… - Applied Thermal …, 2024 - Elsevier
… emissions using the high oxygen content of dibutyl maleate fuel additive. A brief review of some significant research articles about dibutyl maleate fuel additive is presented here. Layton …
Number of citations: 2 www.sciencedirect.com
H Lee, JW Pack, W Wang, KJ Thurecht… - …, 2010 - ACS Publications
We report the synthesis of a new hydrocarbon copolymer which is soluble in supercritical carbon dioxide. Poly(vinyl acetate-alt-dibutyl maleate) (PVAc-alt-PDBM) copolymer was …
Number of citations: 76 pubs.acs.org
W Miller, H Teeter - The Journal of Organic Chemistry, 1959 - ACS Publications
… of the dibutyl maleate, might have catalyzed the decomposition. Accordingly, dibutyl maleate was prepared without acid catalyst. This ester decomposed in exactly the same manner …
Number of citations: 5 pubs.acs.org
T Matsuoka, K Kurohane, W Suzuki… - Biological and …, 2016 - jstage.jst.go.jp
Di-n-butyl phthalate (DBP), a phthalate ester, has been shown to have an adjuvant effect on fluorescein isothiocyanate (FITC)-induced contact hypersensitivity (CHS) mouse models. Di-…
Number of citations: 8 www.jstage.jst.go.jp
M Farrokhi, M Abdollahi, M Hemmati - Polymer international, 2014 - Wiley Online Library
Iodine transfer radical homo‐ and copolymerization of vinyl acetate ( VAc ) with dibutyl maleate ( DBM ) were carried out in the presence of ethyl iodoacetate ( EtIAc ) and 2,2′‐azobis(…
Number of citations: 26 onlinelibrary.wiley.com
H Sevinc, H Hazar - Fuel, 2020 - Elsevier
… In this paper, the dibutyl maleate (DBM) was investigated as one of the promising oxygenated fuels to decrease emissions and improve the performance of a diesel engine. …
Number of citations: 17 www.sciencedirect.com
LC Llanes, SH Clasen, ATN Pires, IP Gross - European Polymer Journal, 2021 - Elsevier
… Dibutyl maleate showed ready biodegradation when … have been conducted on dibutyl maleate and dibutyl fumarate [27… with the structural isomers dibutyl maleate and dibutyl fumarate (…
Number of citations: 34 www.sciencedirect.com
F Tuğut, G Bolayır, E Gülnahar, S Kaya… - Journal of Molecular …, 2024 - Elsevier
In this study, the amount of change in the glass transition temperature (Tg) of PMMA was analyzed by DSC by adding different ratios of dibutyl maleate (DBM) plasticizer to polymethyl …
Number of citations: 0 www.sciencedirect.com
AS Michaels, WR Vieth, HJ Bixler - Journal of Applied Polymer …, 1964 - Wiley Online Library
… To provide an interpretive framework for this study it is assumed that the unstretched dibutyl maleate-ethylene copolymer is morphologically similar to polyethylene. Therefore, the model …
Number of citations: 50 onlinelibrary.wiley.com
AA Marchetti, MG Knize, ML Chiarappa-Zucca… - Chemosphere, 2003 - Elsevier
The addition of oxygen-bearing compounds to diesel fuel considerably reduces particulate emissions. TGME and DBM have been identified as possible diesel additives based on their …
Number of citations: 40 www.sciencedirect.com

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